B1575689 Thermophilin 9

Thermophilin 9

Cat. No.: B1575689
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Classification and Nomenclature of Thermophilin 9 as a Multipeptide Bacteriocin (B1578144) System

This compound is classified as a class II bacteriocin, which are small, heat-stable, non-post-translationally modified peptides. nih.gov It is more specifically defined as a multipeptide bacteriocin system, as its full inhibitory activity relies on the synergistic action of multiple peptides encoded by the blpSt gene cluster. nih.govnih.gov

The core of the this compound system involves several bacteriocin-like peptides:

BlpDSt : This peptide is the primary component responsible for the majority of the antimicrobial activity of this compound. nih.govresearchgate.netresearchgate.net It is potent enough on its own to inhibit the growth of many sensitive bacterial strains. nih.gov

BlpUSt, BlpESt, and BlpFSt : These peptides exhibit weak antimicrobial activity on their own but act as enhancers, augmenting the inhibitory effect of BlpDSt through a yet-to-be-fully-understood mechanism. nih.govnih.govresearchgate.net

The production of these peptides is regulated by a quorum-sensing mechanism, a cell-density-dependent signaling pathway. nih.gov This system involves a pheromone precursor, BlpCSt, which, after processing and secretion, activates a two-component regulatory system (BlpHSt/BlpRSt) that initiates the transcription of the bacteriocin and immunity genes. nih.gov

A gene, blpGSt, has also been identified as crucial for the anti-listerial activity of this compound. nih.govnih.gov This gene encodes a functional thiol-disulfide oxidase, suggesting that the formation of disulfide bridges within the this compound peptides is important for their activity against certain pathogens like Listeria monocytogenes. nih.govresearchgate.net

ComponentFunction
BlpDStPrimary antimicrobial peptide
BlpUStEnhancer peptide
BlpEStEnhancer peptide
BlpFStEnhancer peptide
BlpCStPheromone precursor for quorum sensing
BlpHSt/BlpRStTwo-component regulatory system
BlpGStThiol-disulfide oxidase involved in anti-listeria activity

Producer Strain Origin and Ecological Niche: Streptococcus thermophilus LMD-9

The producer of this compound is the LMD-9 strain of Streptococcus thermophilus. nih.gov This bacterium is a lactic acid bacterium widely used as a starter culture in the dairy industry for the production of yogurt and various cheeses. nih.govmdpi.com S. thermophilus is considered "Generally Regarded As Safe" (GRAS) and plays a significant economic role in food fermentation. nih.govresearchgate.net

The natural ecological niche of S. thermophilus is milk. asm.org The genome of the LMD-9 strain reflects its specialized adaptation to this nutrient-rich environment. nih.gov This adaptation is characterized by the loss of certain genes, such as those for carbohydrate metabolism and virulence, which are found in its pathogenic streptococcal relatives. nih.govmdpi.com The LMD-9 genome consists of a 1.8 Mbp circular chromosome and two small cryptic plasmids. nih.gov

PropertyDescription
OrganismStreptococcus thermophilus
StrainLMD-9
Gram StainingPositive
ShapeCocci
Oxygen RequirementFacultative anaerobe
Ecological NicheMilk and dairy products
Industrial UseStarter culture for yogurt and cheese

Historical Context of Bacteriocin Discovery in Streptococcus thermophilus

The discovery of bacteriocins dates back to 1925 when André Gratia observed the production of a toxin, which he named colicin, by Escherichia coli. wikipedia.orgsyngulon.com However, bacteriocins from lactic acid bacteria, including Streptococcus thermophilus, gained significant attention later. Initially, it was believed that S. thermophilus was incapable of producing bacteriocins. frontiersin.orgresearchgate.net

Subsequent research disproved this, leading to the identification of several bacteriocins from different strains of S. thermophilus. Examples include thermophilin A, thermophilin T, and thermophilin 1277. researchgate.net The discovery of the blp gene cluster in S. thermophilus, homologous to a similar cluster in Streptococcus pneumoniae, was a key step that led to the understanding of bacteriocin production in this species. frontiersin.org It was later demonstrated that the addition of a synthetic quorum-sensing peptide could induce bacteriocin production in strains like LMD-9, revealing the complex regulatory mechanisms at play. frontiersin.orgresearchgate.net

Significance of Ribosomally Synthesized and Post-translationally Modified Peptides in Microbial Interactions

This compound is a ribosomally synthesized peptide, a class of natural products that also includes post-translationally modified peptides (RiPPs). researchgate.netbiorxiv.org These molecules are synthesized by the ribosome and then often undergo enzymatic modifications to achieve their final, active form. researchgate.netanr.fr

RiPPs, including bacteriocins, play a critical role in microbial ecology and interactions. researchgate.netanr.fr They are key players in the competitive interactions between different bacterial species, often giving the producing strain a competitive advantage in its ecological niche. caister.com Beyond direct antagonism, these peptides can also be involved in cell-to-cell communication (quorum sensing), biofilm formation, and modulation of the host immune system. researchgate.netbiorxiv.org

The vast diversity in the structure and function of RiPPs makes them a rich source for the discovery of new antimicrobial agents and other bioactive compounds. biorxiv.organr.froup.com The study of these peptides and their biosynthetic pathways continues to be an active area of research with significant potential for applications in medicine and food preservation. biorxiv.orgoup.com

Properties

bioactivity

Antimicrobial

sequence

LSCDEGMLAVGGLGAVGGPWGAAVGVLVGAALYCF

Origin of Product

United States

Genetic Architecture and Biosynthesis Pathway of Thermophilin 9

The blpSt Gene Cluster: Genomic Organization and Key Loci

The blpSt gene cluster in S. thermophilus LMD-9 is a comprehensive genetic system that contains all the necessary components for the production and regulation of Thermophilin 9. psu.eduresearchgate.net This cluster is organized into several operons, each playing a distinct role in the biosynthesis, transport, and regulation of the bacteriocin (B1578144). psu.edunih.gov

GeneEncoded PeptideFunctionOperon
blpDStBlpDStPrimary antimicrobial peptideblpDSt-orf2
blpUStBlpUStEnhancer peptideblpUSt-orf3
blpEStBlpEStEnhancer peptideblpESt-blpFSt
blpFStBlpFStEnhancer peptideblpESt-blpFSt

Regulatory Genes: blpCSt, blpABSt, blpHRSt

The production of this compound is tightly controlled by a set of regulatory genes within the blpSt cluster. These include blpCSt, blpABSt, and blpHRSt.

The blpCSt gene encodes the precursor of a peptide pheromone, BlpCSt, which is central to the quorum-sensing system that regulates this compound synthesis. nih.govsci-hub.ru This pheromone is processed and secreted, and upon reaching a threshold concentration, it triggers the expression of the bacteriocin genes. nih.gov

The blpABSt genes encode an ABC transporter system responsible for the secretion of the Blp bacteriocin peptides (BlpDSt, BlpUSt, BlpESt, and BlpFSt) and the BlpCSt pheromone. nih.gov The BlpASt component is the ATP-binding cassette transporter itself, while BlpBSt is an accessory protein that facilitates the transport process. psu.edunih.gov

The blpHRSt genes encode a two-component signal transduction system. psu.edu BlpHSt is a histidine kinase that acts as a sensor, detecting the extracellular BlpCSt pheromone. frontiersin.org Upon activation, BlpHSt phosphorylates the response regulator, BlpRSt, which then binds to specific promoter regions within the blpSt cluster to activate the transcription of the bacteriocin and immunity genes. psu.edusci-hub.ru

Gene/Gene SystemComponent(s)Function
blpCStBlpCSt peptide pheromoneInduction of bacteriocin production via quorum sensing
blpABStBlpASt (ABC transporter), BlpBSt (Accessory protein)Secretion of bacteriocin peptides and BlpCSt pheromone
blpHRStBlpHSt (Histidine kinase), BlpRSt (Response regulator)Two-component signal transduction system for gene regulation

Accessory Genes: The Role of blpGSt Encoding Thiol-Disulfide Oxidase

The blpSt cluster also contains an accessory gene, blpGSt, which encodes a thiol-disulfide oxidase. researchgate.netasm.org This enzyme plays a crucial role in the bioactivity of this compound, particularly its effectiveness against Listeria monocytogenes. researchgate.netasm.org The BlpGSt protein is believed to be involved in the formation of disulfide bridges within the bacteriocin peptides, which is essential for their proper folding and subsequent antimicrobial function against specific targets. researchgate.netasm.org Deletion of blpGSt has been shown to abolish the anti-listerial activity of this compound. researchgate.netasm.org

Transcriptional Regulation of this compound Production

The synthesis of this compound is a highly regulated process at the transcriptional level, primarily governed by a quorum-sensing mechanism and a dedicated signal transduction pathway.

Quorum Sensing System Involvement: BlpC-Mediated Induction

The production of this compound is dependent on cell density, a phenomenon regulated by a quorum-sensing (QS) system. nih.gov The key mediator of this system is the peptide pheromone BlpCSt. nih.govsci-hub.ru At low cell densities, the concentration of BlpCSt in the extracellular environment is minimal. As the bacterial population grows, the concentration of secreted BlpCSt increases. Once a critical threshold concentration is reached, BlpCSt binds to the histidine kinase sensor, BlpHSt, initiating a signaling cascade that leads to the upregulation of bacteriocin gene expression. nih.govnih.gov This mechanism ensures that the production of this compound is coordinated with a sufficient cell population to be effective. The precursor peptide encoded by blpCSt is processed to yield mature, active forms of the pheromone. psu.edu

Signal Transduction Pathways Governing blpSt Expression

The signal initiated by the binding of BlpCSt to BlpHSt is transduced through a classic two-component signal transduction pathway. nih.gov The activation of the membrane-bound histidine kinase, BlpHSt, leads to its autophosphorylation. The phosphate (B84403) group is then transferred to the cytoplasmic response regulator, BlpRSt. sci-hub.ru Phosphorylated BlpRSt acts as a transcriptional activator, binding to specific direct repeat sequences located in the promoter regions of the blp operons. psu.edunih.gov This binding event enhances the recruitment of RNA polymerase, leading to the increased transcription of the structural genes (blpDSt, blpUSt, blpESt, blpFSt), the transport genes (blpABSt), and the pheromone gene (blpCSt) itself, creating a positive feedback loop that amplifies bacteriocin production. psu.edunih.gov

Post-Translational Modification Mechanisms

The biosynthesis of this compound involves several critical post-translational modification steps that are essential for its structure and antimicrobial activity. These modifications are carried out by dedicated enzymes encoded within the blp locus.

Enzymatic Maturation Processes of Precursor Peptides

The bacteriocin components of this compound are initially synthesized as precursor peptides that include an N-terminal leader sequence. nih.govresearchgate.net This leader peptide is characterized by a double-glycine (GG) motif, which serves as a recognition site for a dedicated processing and transport system. nih.govresearchgate.net

The maturation of these precursor peptides involves the proteolytic cleavage of the leader sequence. This process is mediated by an ABC (ATP-binding cassette) transporter system, encoded by the blpA and blpB genes. nih.govasm.org BlpA is the ABC transporter protein, while BlpB is an accessory protein. nih.govasm.org This transport system is responsible for both the processing of the precursor peptides and their secretion out of the cell. nih.govasm.orgresearchgate.net Deletion of the blpA-blpB genes in S. thermophilus LMD-9 results in a strain that is immune to the bacteriocin but unable to produce it, confirming the essential role of this transport system in secretion. asm.org

The pheromone precursor, BlpC, also undergoes processing. In strain LMD-9, it can be processed into three different peptides: a 30-amino acid peptide (D9C-30), a 19-amino acid peptide (D9C-19), and an 11-amino acid peptide (D9C-11). asm.org Of these, D9C-30 and D9C-19 have been shown to function as inducers of bacteriocin production. asm.org

Role of Disulfide Bond Formation in this compound Activity

A key post-translational modification for at least some components of this compound is the formation of disulfide bonds. The predicted mature forms of the four bacteriocin-like peptides (BlpD, BlpU, BlpE, and BlpF) each contain two cysteine residues, suggesting the potential for intramolecular disulfide bridge formation. nih.govresearchgate.net

The formation of these disulfide bonds is catalyzed by a thiol-disulfide oxidase encoded by the blpG gene. nih.govnih.gov This enzyme contains a conserved thioredoxin catalytic motif (CXXC) and is crucial for the specific anti-Listeria activity of this compound. nih.gov Deletion of the blpG gene in S. thermophilus LMD-9 abolishes its inhibitory activity against most Listeria species, highlighting the importance of disulfide bridges for this particular function. nih.govnih.gov The functionality of BlpG as a thiol-disulfide oxidase has been confirmed through complementation studies in an Escherichia coli dsbA mutant. nih.govnih.gov The formation of disulfide bonds is thought to play a significant role in the structural stability of the bacteriocin peptides. nih.gov

Peptide Processing and Secretion Pathways

The processing and secretion of the this compound peptides are tightly linked and orchestrated by the components encoded within the blp locus. As mentioned previously, the BlpAB transport system is central to this process. nih.govasm.org It recognizes the double-glycine leader of the precursor peptides, cleaves it off, and transports the mature bacteriocins across the cell membrane. nih.govresearchgate.net

The secretion pathway is a highly specific process. For instance, the maturation of BlpD requires the dedicated BlpAB transport system, which appears to lack a functional equivalent in Lactococcus lactis. researchgate.net This specificity ensures that the bacteriocin components are correctly processed and secreted by the producing organism.

The entire system, from the quorum-sensing-regulated gene expression to the final post-translational modifications and secretion, represents a highly evolved and coordinated mechanism for producing a potent, multi-component antimicrobial agent.

Molecular Mechanisms of Thermophilin 9 Biological Activity

Mode of Action on Target Microbial Cell Membranes

The primary target of Thermophilin 9 is the cytoplasmic membrane of susceptible bacteria. Unlike some bacteriocins that inhibit cell wall synthesis, this compound exerts its antimicrobial effect by compromising the integrity of this vital barrier. This action disrupts essential cellular processes that are dependent on a stable and energized membrane.

Interaction with Cellular Components and Receptor Binding Hypothesis

The initial step in the antimicrobial action of this compound involves the interaction of its peptide components with the target cell membrane. As a class II bacteriocin (B1578144), this compound is composed of cationic peptides that are electrostatically attracted to the negatively charged phospholipids (B1166683) present in bacterial membranes. This initial binding is a crucial prerequisite for its subsequent disruptive actions.

While many class IIa bacteriocins utilize the mannose phosphotransferase system (man-PTS) as a specific receptor for docking onto the cell surface, studies on this compound have indicated that this is not its primary mode of binding. Research has shown that the man-PTS system does not appear to be involved in the binding of this compound to the target membrane of sensitive S. thermophilus strains. This suggests an alternative receptor or a direct interaction with the lipid bilayer itself. It is hypothesized that the this compound peptides may interact with other integral membrane proteins, which then act as receptors, or that they directly insert into the lipid matrix without a specific proteinaceous receptor. The latter "carpet" model, where bacteriocin peptides accumulate on the membrane surface and induce destabilization, is a plausible mechanism for some class II bacteriocins.

Membrane Permeabilization and Ion Homeostasis Disruption

Following the initial binding, the constituent peptides of this compound act to permeabilize the cell membrane. This process is believed to involve the formation of pores or channels through the lipid bilayer. For class IIb bacteriocins, which require two peptides for activity, it is proposed that the peptides interact to form a transmembrane helix-helix structure. This structure effectively creates a hydrophilic channel through the hydrophobic core of the membrane. nih.gov

The formation of these pores leads to a significant disruption of ion homeostasis. The pores allow for the uncontrolled efflux of essential intracellular ions, such as potassium (K+), and the influx of extracellular ions. nih.govresearchgate.net This leakage of ions dissipates the carefully maintained electrochemical gradients across the membrane, which are vital for numerous cellular functions. The loss of intracellular potassium, in particular, can inhibit protein synthesis and other enzymatic activities.

Energetic Consequences: Dissipation of Proton Motive Force

A critical consequence of the membrane permeabilization induced by this compound is the dissipation of the proton motive force (PMF). nih.gov The PMF, composed of both a pH gradient (ΔpH) and an electrical potential (ΔΨ) across the membrane, is the primary energy source for many essential cellular processes in bacteria. These include ATP synthesis via ATP synthase, active transport of nutrients, and flagellar motion.

By creating pores in the membrane, this compound allows protons (H+) to leak freely across the membrane, equalizing the proton concentration and collapsing the electrochemical gradient. This dissipation of the PMF effectively short-circuits the cell's energy production and transport systems. Without a functional PMF, the cell is unable to generate sufficient ATP to fuel its metabolic activities, leading to a rapid energetic collapse and ultimately, cell death. biorxiv.org

Specific Peptide Contributions to Antagonistic Activity

BlpDSt as the Primary Inhibitory Peptide

Studies have unequivocally identified BlpDSt as the principal determinant of this compound's antimicrobial activity. nih.govresearchgate.net When expressed alone, BlpDSt is sufficient to inhibit the growth of most bacterial strains that are sensitive to the complete this compound system. This indicates that BlpDSt possesses the primary structural domains necessary for membrane interaction and disruption. The structure of BlpDSt, like other class II bacteriocins, is predicted to be a cationic and amphipathic peptide, allowing it to interact with and insert into the negatively charged bacterial membrane.

Synergistic and Enhancing Roles of BlpUSt, BlpESt, and BlpFSt

The table below summarizes the roles of the individual peptides in the biological activity of this compound.

PeptidePrimary RoleObserved Activity
BlpDSt Primary Inhibitory PeptideSufficient for inhibition of most sensitive strains.
BlpUSt Enhancer PeptideWeak to no activity alone; enhances the activity of BlpDSt.
BlpESt Enhancer PeptideWeak to no activity alone; enhances the activity of BlpDSt.
BlpFSt Enhancer PeptideWeak to no activity alone; enhances the activity of BlpDSt.

BlpGSt-Dependent Mechanisms for Expanded Inhibitory Spectrum

The inhibitory spectrum of this compound, a multipeptide bacteriocin system produced by Streptococcus thermophilus LMD-9, is significantly broadened by the activity of BlpGSt. researchgate.netnih.gov This protein is a crucial factor in the bacteriocin's ability to inhibit certain pathogens, particularly those from the Listeria genus. nih.govasm.org

Research has demonstrated that the blpGSt gene is indispensable for the anti-listeria activity of this compound. researchgate.net Deletion of this specific gene from the blp gene cluster in S. thermophilus LMD-9 resulted in the complete loss of inhibitory activity against most Listeria species, while the activity against other susceptible bacteria remained. nih.govasm.org This finding highlights a specific, targeted role for BlpGSt in the bacteriocin's mechanism of action.

The molecular function of BlpGSt has been identified as a thiol-disulfide oxidase. researchgate.netasm.org This was confirmed through complementation studies where blpGSt was able to restore the motility of an Escherichia coli mutant deficient in the DsbA protein, a known thiol-disulfide oxidase. researchgate.netnih.gov The protein contains a CXXC motif, which is characteristic of thioredoxin isomerases involved in the formation of disulfide bonds. nih.gov This enzymatic activity suggests that BlpGSt is responsible for post-translationally modifying one or more of the bacteriocin peptides of the this compound system by introducing disulfide bridges. researchgate.netnih.gov These disulfide bonds are likely essential for the correct folding, stability, or receptor-binding affinity of the peptide(s) required to exert a toxic effect on Listeria.

While the core antimicrobial activity of this compound against many related Gram-positive bacteria is primarily attributed to the BlpDSt peptide, the other peptides—BlpUSt, BlpESt, and BlpFSt—act as enhancers. researchgate.netnih.gov The activity of BlpGSt adds another layer of complexity and expands this spectrum, underscoring the sophisticated, multi-component nature of the this compound system. researchgate.netasm.org

Molecular Basis of Self-Immunity in Producer Strains

Bacteriocin-producing bacteria must possess a mechanism to protect themselves from the antimicrobial peptides they synthesize. In the case of this compound, the producer strain, Streptococcus thermophilus LMD-9, relies on specific immunity proteins encoded within the same blp gene cluster responsible for bacteriocin production. nih.govbiorxiv.org

The primary basis for self-immunity is the expression of dedicated immunity genes that are typically located adjacent to the bacteriocin structural genes, often forming an operon. researchgate.netmdpi.com This co-localization ensures that the immunity protein is synthesized whenever the bacteriocin is produced. For this compound, the main bacteriocin peptide, BlpDSt, is encoded in an operon, blpDSt-orf2. researchgate.netnih.gov The gene orf2, located immediately downstream of blpDSt, is believed to encode the specific immunity protein that protects the producer cell from BlpDSt's activity. cabidigitallibrary.org This functional bacteriocin/immunity module has been successfully transferred to and expressed in the non-producer species Lactococcus lactis, conferring both bacteriocin production and self-immunity. researchgate.netnih.govasm.org

In addition to the blpDSt-orf2 operon, the multipeptide nature of this compound suggests a potentially more complex immunity system. Other genes within the blp locus have been identified as encoding putative immunity proteins. nih.govasm.org For instance, orf3 is located in an operon with blpUSt, and orf7 is situated downstream of the blpESt-blpFSt operon, suggesting they may provide immunity against these specific enhancer peptides. cabidigitallibrary.orgfrontiersin.org These immunity proteins are likely membrane-associated or cytoplasmic proteins that specifically recognize and neutralize the bacteriocin peptides, preventing them from forming pores in the producer cell's membrane or disrupting other essential cellular functions. frontiersin.org The entire blp locus in strain LMD-9 has been shown to encode all the necessary functions for bacteriocin production, its regulation via quorum sensing, and the crucial self-immunity. nih.gov

Data Tables

Table 1: Key Proteins in this compound Activity and Immunity

Gene/ProteinFunctionRole in this compound SystemCitation
BlpDStPrimary Bacteriocin PeptideSufficient to inhibit the growth of most this compound-sensitive species. researchgate.netnih.govasm.org
BlpUSt, BlpESt, BlpFStEnhancer PeptidesConfer poor antimicrobial activity on their own but enhance the antagonistic activity of BlpDSt. researchgate.netnih.govfrontiersin.org
BlpGStThiol-Disulfide OxidaseRequired for anti-Listeria activity by likely forming disulfide bridges in bacteriocin peptides. researchgate.netnih.govasm.org
orf2Putative Immunity ProteinProvides specific immunity against the BlpDSt peptide. Located in the same operon as blpDSt. researchgate.netcabidigitallibrary.org
orf3Putative Immunity ProteinPredicted to encode the immunity protein for BlpU. frontiersin.org

Compound Names

Biological Roles and Inter Species Dynamics of Thermophilin 9

Competitive Advantage in Microbial Ecosystems

The production of Thermophilin 9 confers a distinct advantage to S. thermophilus LMD-9, allowing it to outcompete other microorganisms for resources within its ecological niche. This is achieved through the inhibition of a range of Gram-positive bacteria, including closely related strains and various pathogens. nih.gov

Inhibition of Closely Related Streptococcus thermophilus Strains

This compound exhibits pronounced antagonistic activity against other strains of Streptococcus thermophilus. nih.govnih.gov This intraspecies inhibition is a key factor in establishing the dominance of the producing strain in environments where multiple S. thermophilus strains might coexist, such as in dairy fermentations. nih.govresearchgate.net The blpSt locus in strain LMD-9 was initially identified based on its ability to produce bacteriocins active against other S. thermophilus strains. nih.govnih.gov Research has confirmed that this activity is a consistent feature, with growth inhibition observed for all tested strains of S. thermophilus except for a few, such as LMG7952. researchgate.net

Antagonistic Effects on Gram-Positive Indicator Bacteria

The inhibitory spectrum of this compound extends to several Gram-positive bacteria that are significant in food safety and spoilage contexts.

Listeria monocytogenes : this compound demonstrates notable activity against this pathogenic bacterium. nih.govnih.gov This anti-listerial effect is specifically dependent on the blpGSt gene, which encodes a thiol-disulfide oxidase. nih.govresearchgate.net Deletion of this gene eliminates the inhibitory activity against most Listeria species, highlighting the importance of disulfide bridges in the bacteriocin's structure for targeting L. monocytogenes. nih.govnih.gov

Staphylococcus aureus : While some bacteriocins from S. thermophilus show activity against S. aureus, studies on this compound from strain LMD-9 have shown no detectable antimicrobial activity against this species. nih.govnih.gov However, other research indicates that some S. thermophilus strains can moderately inhibit S. aureus. nih.govresearchgate.net

Pediococcus acidilactici : This species, which can be a spoilage organism in some contexts, is also a target for some bacteriocins from S. thermophilus. For instance, Thermophilin 110, produced by a different strain, is effective against P. acidilactici. academicjournals.orggoogle.com While direct data on this compound's activity against P. acidilactici is limited, the related BlpU peptide has been shown to inhibit its growth. frontiersin.orgnih.gov

Activity against Oral Pathogens and Spoilage Microorganisms

Research has also explored the activity of related bacteriocins from S. thermophilus against microorganisms relevant to oral health and other infections.

Streptococcus mutans : This primary causative agent of dental caries has been shown to be susceptible to bacteriocins produced by certain S. thermophilus strains. researchgate.netgoogle.com Specifically, Thermophilin 110, not this compound, has demonstrated the ability to inhibit both planktonic growth and biofilm formation of S. mutans. nih.govresearchgate.net The BlpU peptide, a component related to the this compound system, also shows activity against S. mutans. frontiersin.orgnih.gov

Streptococcus pyogenes : This pathogen, responsible for strep throat and other infections, is inhibited by bacteriocins from some S. thermophilus strains, such as ST109. frontiersin.org

Cutibacterium acnes : This bacterium, associated with acne, is inhibited by Thermophilin 110. researchgate.netnih.gov The BlpU peptide, which is part of the broader family of bacteriocins that includes this compound, also shows activity against C. acnes. nih.gov

Ecological Significance in Fermentation Environments

In the context of dairy fermentation, the production of bacteriocins like this compound is of high ecological and industrial importance. S. thermophilus is a key starter culture in the production of yogurt and cheese. frontiersin.orgmdpi.com The ability of bacteriocin-producing strains to inhibit spoilage and pathogenic bacteria such as Listeria monocytogenes can enhance the safety of fermented foods. academicjournals.orginternationalscholarsjournals.com

Interestingly, this compound does not inhibit some other lactic acid bacteria that are often used in co-fermentation, such as Lactobacillus delbrueckii subsp. bulgaricus and Lactobacillus helveticus. researchgate.net This specificity is advantageous as it allows for the creation of stable and effective starter culture blends where S. thermophilus can thrive without negatively impacting its symbiotic partners, which are essential for the development of flavor and texture in the final product. mdpi.comnih.gov The production of bacteriocins that target unwanted bacteria while preserving beneficial ones underscores the sophisticated ecological role these compounds play in food fermentation systems. researchgate.net

Data Tables

Table 1: Inhibitory Spectrum of this compound and Related Peptides

Target MicroorganismThis compound (from LMD-9) ActivityRelated Peptide (e.g., BlpU, Thermophilin 110) ActivityCitation(s)
Streptococcus thermophilus (other strains)InhibitoryInhibitory nih.govnih.govnih.gov
Listeria monocytogenesInhibitory (BlpGSt dependent)Inhibitory nih.govnih.govresearchgate.net
Staphylococcus aureusNot InhibitoryModerately Inhibitory (some strains) nih.govnih.govresearchgate.net
Pediococcus acidilacticiNot specifiedInhibitory academicjournals.orgfrontiersin.orgfrontiersin.org
Streptococcus mutansNot specifiedInhibitory researchgate.netnih.govnih.gov
Streptococcus pyogenesNot specifiedInhibitory frontiersin.orgnih.gov
Cutibacterium acnesNot specifiedInhibitory researchgate.netnih.govnih.gov
Lactobacillus delbrueckiiNot Inhibitory- researchgate.net
Lactobacillus helveticusNot Inhibitory- researchgate.net

Methodological Advancements in Thermophilin 9 Research

Genetic Manipulation and Mutagenesis Strategies

Genetic dissection of the blpSt locus, which contains the genetic information for Thermophilin 9 production, has been crucial in understanding its complex nature. nih.govnih.gov These strategies have allowed researchers to identify the roles of individual genes within the cluster.

Deletion Mutagenesis for Functional Gene Characterization

This approach revealed that the blpSt locus is responsible for a multi-peptide bacteriocin (B1578144) system. nih.gov Key findings from these deletion studies include:

Primary Antimicrobial Activity: The peptide BlpDSt, encoded by the blpDSt gene, was found to be sufficient on its own to inhibit the growth of most bacteria sensitive to this compound. nih.govnih.gov

Enhancer Peptides: The other three peptides, BlpUSt, BlpESt, and BlpFSt, showed minimal antimicrobial activity by themselves but function as enhancers, broadening the inhibitory spectrum of this compound through an as-yet-unknown mechanism. nih.govnih.gov

Antilisterial Activity: Deletion of the blpGSt gene specifically eliminated the antimicrobial activity against most Listeria species. Further investigation showed that blpGSt encodes a functional thiol-disulfide oxidase, indicating that disulfide bridges are essential for the antilisterial action of this compound. nih.govnih.gov

Immunity: Deletion studies also helped in identifying the genes responsible for the producer strain's self-immunity. nih.gov

Heterologous Expression Systems for Activity Confirmation (e.g., Lactococcus lactis)

To confirm the function of specific genes and gene combinations from the this compound system, heterologous expression in a different bacterial host is a key strategy. Lactococcus lactis, a well-characterized lactic acid bacterium, has been successfully used for this purpose. nih.govnih.gov

Researchers have transferred the blpDSt gene, along with its associated immunity gene(s), into L. lactis. nih.gov This functional module was sufficient to confer antimicrobial activity to the L. lactis host, confirming that these genes alone are responsible for the primary bacteriocin activity. nih.govnih.gov This technique is pivotal as it isolates the specific genetic components from their native regulatory network in S. thermophilus LMD-9, allowing for a clear demonstration of their function. nih.gov The use of expression vectors, such as pGILF004 and pGIL005, in L. lactis NZ3900 has been documented in these experiments to test activity against indicator strains like S. thermophilus LMG18311. researchgate.netresearchgate.net

Antimicrobial Activity Assay Techniques

Standardized and reproducible methods are essential for evaluating the efficacy and spectrum of bacteriocins like this compound. Research on this bacteriocin has employed classic microbiological assays.

Agar (B569324) Diffusion Methods: Spot-on-Lawn and Overlay Protocols

The antimicrobial activity of this compound is routinely assessed using agar diffusion methods, which are effective for screening and qualitative analysis. nih.gov

Spot-on-Lawn Method: In this technique, a small volume (e.g., 5 μl) of the liquid culture of the producer strain (S. thermophilus LMD-9) is spotted onto the surface of a soft agar plate that has been previously inoculated with a sensitive indicator strain. nih.govresearchgate.net After incubation, a clear zone of growth inhibition around the spot indicates antimicrobial activity. nih.gov This method has been used to test the activity of induced cultures of LMD-9 against various indicator strains. nih.govresearchgate.net

Overlay Protocol: This is another variation of the agar diffusion assay. In this method, the producer strain is grown first, and then an overlay of soft agar containing the indicator strain is poured on top. nih.gov Alternatively, an overlay containing the indicator strain can be poured onto a plate where a cell-free supernatant of the producer's culture has been previously spotted. researchgate.net Inhibition zones are measured after incubation. This method was used to determine the inhibitory spectrum of LMD-9 against a panel of 87 bacterial strains from 31 different species. nih.gov

Quantitative Assessment of Inhibitory Zones and Minimum Inhibitory Concentrations (research-focused)

While agar diffusion assays are excellent for qualitative assessment, quantitative data provides a more precise measure of a bacteriocin's potency.

Inhibitory Zones: The size of the clear zone of inhibition in agar diffusion assays can be quantitatively measured. For instance, growth of an indicator strain was considered inhibited when the radius of the clearing zone was at least 1.5 mm. nih.gov This allows for a semi-quantitative comparison of the activity under different conditions or with different mutants.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.combmglabtech.com It is a standard measure of antimicrobial potency. For bacteriocins, this is often determined using a microtiter plate assay where serial dilutions of the purified bacteriocin or cell-free supernatant are incubated with a standard inoculum of the indicator strain. massey.ac.nz While specific MIC values for this compound against a wide range of bacteria are not extensively published in a single table, the principle of determining MIC is a standard research practice for characterizing any bacteriocin. mdpi.comdntb.gov.ua For example, research on other bacteriocins has used this method to establish potency, with values expressed in µg/mL. dntb.gov.ua

Genomic and Bioinformatic Approaches

The advent of high-throughput sequencing and bioinformatics has revolutionized the study of bacteriocins, including this compound. researchgate.net The initial identification of the bacteriocin-like peptide (blp) gene cluster in S. thermophilus was a result of comparative genomics. researchgate.netasm.org

The complete genome of S. thermophilus LMD-9 has been sequenced and is available in GenBank (accession number CP000419). nih.gov Bioinformatic analysis of this genome was instrumental in identifying the blpSt locus, which encodes this compound. asm.orgnih.gov This gene cluster is located on the chromosome and contains all the necessary genes for bacteriocin production, regulation, and immunity. nih.gov

Key bioinformatic findings include:

Gene Cluster Organization: The blpSt locus in LMD-9 is organized into several operons. These include genes for the bacteriocin peptides (BlpDSt, BlpUSt, BlpESt, BlpFSt), an ABC transporter (BlpASt) and its accessory protein (BlpBSt) for secretion, a two-component regulatory system (BlpHSt/BlpRSt), and the induction factor precursor (BlpCSt). nih.gov

Comparative Genomics: Comparison of the blp gene cluster in LMD-9 with those in other S. thermophilus strains (like LMG18311 and CNRZ1066) revealed significant variations in gene content and order. researchgate.netasm.org This genetic diversity explains the differences in the inhibitory spectra observed among strains. researchgate.net For example, the blp locus in LMD-9 is approximately 2.5 kb larger than in strain B59671. asm.org

Phylogenetic Analysis: Bioinformatic tools are used to compare the this compound gene cluster with other known bacteriocin loci, revealing evolutionary relationships. For instance, the blp cluster shows similarity to a locus in Streptococcus pneumoniae. researchgate.net Phylogenetic analysis of related gene clusters across different strains helps in understanding the diversity and evolution of these antimicrobial systems. mdpi.com

Comparative Genomics for blpSt Cluster Variation Analysis

The production of this compound is governed by the bacteriocin-like peptide (blp) gene cluster, homologous to the blp locus in Streptococcus pneumoniae. Comparative genomic analyses of various S. thermophilus strains have revealed significant diversity in the gene content, organization, and sequence identity within this cluster, which directly impacts the production and inhibitory spectrum of the bacteriocin. researchgate.netbelsocmicrobio.be

The blp cluster in the prototype this compound-producing strain, LMD-9, is fully functional and contains 23 genes organized into six operons. psu.edu These include genes for the bacteriocin precursors, immunity proteins, a two-component regulatory system (blpRHSt), and an ABC transporter (blpABCSt). psu.edu However, comparative studies have shown that this complete and functional cluster is not conserved across all S. thermophilus strains.

For instance, strains LMG18311 and CNRZ1066 also possess a blp gene cluster, but they are unable to produce an active bacteriocin. researchgate.net Genomic analysis revealed that this is due to a truncation in the blpB gene, which is essential for the secretion of the quorum-sensing pheromone and the bacteriocin peptides. researchgate.net In other strains, such as ST110, the blpD gene, which is responsible for a significant portion of the antimicrobial activity in strain LMD-9, is absent. researchgate.net This suggests that other peptides within its cluster are responsible for its antimicrobial action. researchgate.net

These variations highlight the genetic plasticity of the blp locus and explain the differences observed in the antimicrobial spectra of various S. thermophilus strains. For example, the presence of specific combinations of bacteriocin-encoding genes, such as blpDSt, blpUSt, blpESt, and blpFSt in strain LMD-9, results in the multi-peptide nature of this compound. nih.gov The gene order and content can vary significantly, leading to novel variants of the blp cluster and, consequently, different bacteriocin phenotypes. researchgate.net

blpS. thermophilus
Strainblp Cluster FunctionalityKey Genetic FeaturesReference
LMD-9Fully FunctionalContains a complete set of 23 genes, including blpA, blpB, blpC, blpD, blpU, blpE, blpF, blpG. Produces this compound. psu.edunih.gov
LMG18311Non-functionalTruncated blpB gene, preventing secretion of bacteriocins. researchgate.net
CNRZ1066Non-functionalTruncated blpB gene, similar to LMG18311. researchgate.net
ST106Inducible ProductionRequires exogenous BlpC pheromone to induce bacteriocin production. frontiersin.org
ST109Natural ProductionNaturally produces bacteriocins; shows high expression of blpC and blpD compared to LMD-9. researchgate.net
B59671Natural ProductionNaturally produces a broad-spectrum bacteriocin (Thermophilin 110) from the blp cluster. Also contains a separate cluster for Thermophilin 13. frontiersin.orgresearchgate.net

Transcriptomic and Proteomic Profiling of Induced Production

The expression of the blpSt cluster is regulated by a quorum-sensing mechanism mediated by the peptide pheromone BlpCSt. psu.edu Transcriptomic studies have been instrumental in elucidating the regulatory network governing this compound production. These analyses measure the changes in gene expression across the genome in response to specific stimuli, such as the presence of the BlpCSt pheromone.

In strains like S. thermophilus ST106, where the native quorum-sensing system is not fully functional, the addition of synthetic BlpC induces a significant transcriptional response. Transcriptomic analysis of ST106 treated with BlpC revealed a global change in gene expression, with a notable upregulation of genes within the blp cluster. dntb.gov.ua This confirms that BlpC acts as the signaling molecule that triggers the transcription of the bacteriocin and immunity genes.

Furthermore, comparative transcriptomics have highlighted differences in the basal and induced expression levels of blp genes among various strains. For instance, the transcription of blpU was found to be approximately 16-fold higher in the natural producer strain B59671 compared to an induced culture of LMD-9. dntb.gov.ua This differential expression likely contributes to the unique antimicrobial spectrum of B59671. dntb.gov.ua Similarly, real-time qPCR has shown that the expression of blpC and blpD is significantly higher in the natural producer strain ST109 compared to LMD-9. researchgate.net

While comprehensive proteomic studies focusing specifically on the induced production of all this compound peptides are still emerging, the existing transcriptomic data provides a strong foundation. It indicates that upon induction, there is a coordinated increase in the transcription of the structural bacteriocin genes, the immunity genes, and the transport machinery required for their secretion. General proteomic studies on S. thermophilus under different growth conditions have shown significant changes in proteins related to stress response and metabolism, which could be linked to the energetic demands of bacteriocin production. nih.gov

blp
Gene/OperonFunctionTranscriptional RegulationReference
blpABCStABC transporter and pheromone precursorUpregulated by BlpCSt pheromone. psu.edu
blpRHStTwo-component regulatory system (histidine kinase and response regulator)Constitutively expressed at a low level. psu.edu
blpDSt-orf1Bacteriocin precursor and immunity proteinUpregulated by BlpCSt pheromone. psu.edu
blpUSt-orf3Bacteriocin precursor and immunity proteinUpregulated by BlpCSt pheromone. psu.edu
blpESt-blpFStBacteriocin precursorsUpregulated by BlpCSt pheromone. nih.gov
blpGStThiol-disulfide oxidaseUpregulated by BlpCSt pheromone. Required for anti-listerial activity. nih.govnih.gov

In Silico Analysis of Peptide Sequences and Functional Motifs

In silico analysis, using computational tools and databases, has become a powerful method for predicting the function of genes and proteins within the blp cluster and for analyzing the characteristics of the bacteriocin peptides themselves.

Analysis of the blp locus in various S. thermophilus strains has consistently identified conserved motifs associated with class II bacteriocin production. These include genes encoding a response regulator and a sensor histidine protein kinase, which form the two-component system essential for quorum sensing. mdpi.com Additionally, genes for ABC transporters and accessory proteins, crucial for secretion and processing of the bacteriocin peptides, are typically found within the cluster. mdpi.com The presence of genes encoding thiol-disulfide oxidoreductases, like blpGSt, suggests the importance of disulfide bond formation for the structure and activity of some of the peptides, a feature that has been confirmed experimentally. nih.govnih.gov

The peptide sequences of the this compound components, such as BlpDSt, BlpUSt, BlpESt, and BlpFSt, have been analyzed for functional motifs. These peptides are characterized by a double-glycine leader sequence, which is recognized and cleaved by the ABC transporter during secretion. frontiersin.org The mature peptides are typically small and hydrophobic. In silico tools like BAGEL4 have been used to screen genomes for bacteriocin gene clusters, leading to the identification of blp operons in strains like S. thermophilus APC151, which was found to encode BlpU, BlpK, and BlpD. semanticscholar.org

Furthermore, in silico analysis of the peptide sequences can predict structural features. The importance of disulfide bridges, suggested by the function of BlpGSt, points to specific cysteine residues in the peptide sequences being critical for creating a stable, active conformation. nih.govnih.gov These computational approaches, by identifying conserved domains and predicting structural features, guide further experimental work to validate the function of novel peptides and enzymes within the this compound system.

Comparative Analysis with Other Thermophilins and Class Ii Bacteriocins

Distinguishing Thermophilin 9 from Other Streptococcus thermophilus Bacteriocins (e.g., Thermophilin 110, Thermophilin 13, Thermophilin 1277)

S. thermophilus strains produce a variety of bacteriocins, known as thermophilins, which exhibit significant diversity in their genetic makeup and functional characteristics.

The production of many thermophilins, including this compound and Thermophilin 110, is governed by the bacteriocin-like peptide (blp) gene cluster. nih.govresearchgate.net This locus is also found in other streptococci like Streptococcus pneumoniae. uclouvain.be However, the composition and complexity of the blp locus vary considerably among different S. thermophilus strains, leading to the production of distinct bacteriocins. nih.gov

The blp locus in strain LMD-9, which produces this compound, is particularly complex, containing four bacteriocin-encoding genes: blpD, blpU, blpE, and blpF. uclouvain.benih.gov In contrast, the blp gene cluster in strain B59671, the producer of Thermophilin 110, lacks a homolog of blpD but contains blpU and blpK. nih.govfrontiersin.org The blp locus in B59671 is also thousands of base pairs smaller than that in LMD-9. nih.gov This genetic divergence within the blp cluster is a primary source of variation among these bacteriocins. nih.gov

Thermophilin 13 is distinct in that it is not typically encoded within the main blp cluster. frontiersin.org It is a two-component bacteriocin (B1578144) with its own dedicated operon, although some strains, like LMD-9 and B59671, harbor the genetic information for both blp-encoded bacteriocins and Thermophilin 13. frontiersin.orgnih.govmdpi.com Thermophilin 1277 is a lantibiotic, placing it in a different class (Class I) from this compound due to its extensive post-translational modifications, and thus its genetic determinants are fundamentally different. frontiersin.orgacademicjournals.org

BacteriocinProducing StrainGenetic LocusKey Structural Genes
This compoundLMD-9blp clusterblpD, blpU, blpE, blpF
Thermophilin 110B59671blp clusterblpU, blpK
Thermophilin 13SFi13, B59671Separate operonthmA, thmB
Thermophilin 1277SBT1277Lantibiotic-specificNot applicable (Class I)

In contrast, Thermophilin 110's activity is linked to peptides encoded in its unique blp locus, such as BlpU. frontiersin.org Thermophilin 13 is a classic two-peptide (Class IIb) bacteriocin, consisting of ThmA and ThmB peptides, which must be present in roughly equal amounts for optimal activity. academicjournals.orgproquest.com ThmA alone shows some activity, but it is enhanced significantly by the presence of ThmB. academicjournals.org

Sequence analysis of the predicted mature peptides of this compound reveals characteristics typical of two-component class IIb bacteriocins, such as Gly-Gly repeats. nih.gov Specifically, BlpU* and BlpD* of this compound show sequence similarity to the α peptide of Thermophilin 13 and the β peptide of brochocin C, respectively. nih.gov

Commonalities and Differences in Biosynthesis Pathways

As members of the Class II bacteriocin family, this compound, Thermophilin 110, and Thermophilin 13 share a common core biosynthesis pathway. mdpi.com This process involves:

Ribosomal Synthesis : The bacteriocin peptides are synthesized on ribosomes as inactive precursors (pre-peptides) containing an N-terminal leader sequence. nih.govresearchgate.net All identified Class IIb bacteriocins, a group to which components of these thermophilins belong, possess a double-glycine-type leader peptide. mdpi.com

Processing and Export : The leader peptide is cleaved off, and the mature, active bacteriocin is secreted out of the cell by a dedicated ATP-binding cassette (ABC) transporter and an accessory protein. mdpi.comkarger.com

Regulation : Production is often tightly regulated by a quorum-sensing (QS) mechanism. nih.gov This system typically involves three components: an inducing peptide pheromone (such as BlpC), a membrane-bound histidine kinase, and a cytoplasmic response regulator (like BlpR). nih.govkarger.comresearchgate.net When the extracellular concentration of the pheromone reaches a certain threshold, it triggers a signaling cascade that upregulates the transcription of bacteriocin and immunity genes. nih.gov

While this general pathway holds true, differences exist. For instance, the regulation of bacteriocin production in S. thermophilus can vary significantly. In strain LMD-9, the production of this compound is not constitutive and must be induced by the addition of the synthetic BlpC pheromone. frontiersin.org Conversely, strain B59671 naturally produces Thermophilin 110 without external induction, suggesting its QS system is inherently active under normal growth conditions. frontiersin.orgfrontiersin.org

Comparative Analysis of Molecular Action Mechanisms Across Class II Bacteriocins

The primary mode of action for most Class II bacteriocins is the permeabilization of the target cell's cytoplasmic membrane, leading to the dissipation of the proton motive force, leakage of essential intracellular contents, and ultimately, cell death. karger.compnas.org This pore-forming mechanism is mediated by the electrostatic interaction between the positively charged bacteriocin peptides and the negatively charged phospholipids (B1166683) of the target cell membrane. frontiersin.org

Class IIa bacteriocins, the pediocin-like group, often recognize a specific docking molecule on the target cell surface, with components of the mannose phosphotransferase system (man-PTS) identified as a potential receptor for some. nih.govpnas.org For two-peptide Class IIb bacteriocins, like Thermophilin 13, the two distinct peptides are thought to interact at the membrane surface to form a functional pore complex. proquest.comkarger.com

The mechanism of this compound is more complex due to its multipeptide nature. While it is believed to exert its antimicrobial activity by forming pores in the target cell membrane, the precise roles and interactions of the four Blp peptides in this process are not fully elucidated. frontiersin.org It is known that BlpD is the primary active component, while the others enhance its activity. researchgate.net A unique feature of this compound is the role of the blpG gene, which encodes a thiol-disulfide oxidase. This enzyme is specifically required for the anti-listerial activity of this compound, suggesting that the formation of disulfide bridges within the bacteriocin peptides is crucial for its action against certain pathogens. nih.govasm.org

Evolution of Bacteriocin Production in Streptococcus thermophilus Strains

The production of bacteriocins is a key competitive behavior among bacteria. uchicago.edu The significant diversity observed in the blp loci of S. thermophilus suggests a dynamic evolutionary history. nih.gov The variability in the number and type of bacteriocin-encoding genes within the cluster indicates that this locus has likely undergone multiple gene duplication, deletion, and acquisition events. uclouvain.be

This genetic plasticity allows different strains to adapt to specific ecological niches by producing bacteriocins with varied inhibitory spectra. umass.edu For example, some strains may produce bacteriocins that are highly effective against other starter bacteria in a dairy fermentation environment, while others might target food spoilage organisms or pathogens like Listeria monocytogenes. nih.govnih.gov

Furthermore, the evolution of the regulatory systems, as seen in the difference between inducible (LMD-9) and constitutive (B59671) producers, reflects an adaptation to balance the metabolic cost of bacteriocin production with its competitive benefit. frontiersin.orgnih.gov The presence of multiple, distinct bacteriocin systems within a single strain (e.g., LMD-9 producing both this compound and potentially Thermophilin 13) highlights the evolutionary advantage of having a diverse antimicrobial arsenal. mdpi.com

Biotechnological Research Potential of Thermophilin 9 Non Clinical Focus

Applications in Microbial Control and Biopreservation Research

The primary area of research for Thermophilin 9 lies in its potential as a natural antimicrobial agent for food biopreservation. nih.govresearchgate.net Biopreservation utilizes microorganisms and their metabolic products to inhibit the growth of spoilage and pathogenic bacteria in food, offering a natural alternative to chemical preservatives. scribd.commdpi.comcsic.es

Enhancing Food Safety through Targeted Microbial Inhibition

Research has demonstrated that this compound exhibits a targeted inhibitory spectrum against various Gram-positive bacteria, including some foodborne pathogens. nih.govresearchgate.net Studies have shown its effectiveness against species of Listeria, such as Listeria monocytogenes, a significant food safety concern. nih.govresearchgate.net The antimicrobial activity of this compound is attributed to a system of multiple peptides. While the peptide BlpDSt is sufficient to inhibit most susceptible species, other peptides like BlpUSt, BlpESt, and BlpFSt act as enhancers, broadening the antagonistic activity. nih.govresearchgate.net

A key finding is the role of the blpGSt gene, which encodes a thiol-disulfide oxidase. nih.govresearchgate.net This enzyme is crucial for the anti-listerial activity of this compound, suggesting that disulfide bridges within the bacteriocin (B1578144) structure are essential for its specific action against Listeria. nih.govresearchgate.net The inhibitory spectrum of the producing strain, S. thermophilus LMD-9, has been tested against a range of bacteria.

Interactive Data Table: Inhibitory Spectrum of S. thermophilus LMD-9 (producer of this compound)

Target Microorganism Inhibition by S. thermophilus LMD-9 Reference
Listeria monocytogenes Yes nih.govresearchgate.net
Listeria innocua Yes nih.gov
Listeria ivanovii Yes nih.gov
Listeria seeligeri Yes nih.gov
Bacillus coagulans Yes nih.gov
Bacillus fusiformis Yes nih.gov
Staphylococcus aureus No nih.gov
Clostridium tyrobutyricum No nih.gov
Lactobacillus delbrueckii subsp. bulgaricus No nih.gov
Lactobacillus helveticus No nih.gov

This targeted activity is a significant advantage in food preservation, as it can potentially inhibit pathogens without negatively affecting the beneficial lactic acid bacteria often used in fermented dairy products. nih.gov

Development of Engineered Strains for Specific Antimicrobial Production

The genetic modularity of the this compound production system offers significant potential for metabolic engineering. The blpDSt gene, along with its associated immunity gene, forms a functional module that can be transferred to other bacterial hosts. nih.govresearchgate.net Researchers have successfully transferred this module to Lactococcus lactis, a bacterium also widely used in the dairy industry, conferring it with the ability to produce the primary antimicrobial peptide of this compound. nih.govresearchgate.net

This opens up the possibility of creating engineered starter cultures with customized antimicrobial profiles. For instance, a strain of L. lactis could be engineered to produce this compound, thereby combining its own desirable fermentation characteristics with enhanced protective capabilities against specific spoilage organisms or pathogens. The ability to express specific components of the this compound system allows for a tailored approach to biopreservation.

Use as a Research Tool in Bacterial Physiology and Antimicrobial Discovery

Beyond its direct application in biopreservation, this compound and its genetic system serve as a valuable research tool for studying bacterial physiology and discovering new antimicrobial compounds. The regulation of bacteriocin production in S. thermophilus is controlled by a quorum-sensing system, which involves a secreted peptide pheromone (BlpC) that induces the expression of the blp gene cluster. frontiersin.orgnih.gov

Studying this system provides insights into cell-to-cell communication in bacteria and the complex regulatory networks that govern the production of secondary metabolites. The multi-peptide nature of this compound, where different peptides have distinct roles (primary antimicrobial, enhancer), offers a model for understanding synergistic interactions between antimicrobial molecules. nih.govresearchgate.net

Furthermore, the genetic diversity within the blp gene clusters of different S. thermophilus strains suggests a rich source for discovering novel bacteriocin variants. researchgate.netnih.gov Variations in the structural genes can lead to differences in the inhibitory spectrum. researchgate.net Genome mining approaches, facilitated by the known architecture of the blp locus, can accelerate the discovery of new bacteriocins with potentially novel activities. mdpi.com

Exploring Engineered Variants for Enhanced Specificity or Potency

The detailed understanding of the structure-function relationship of the this compound peptides allows for targeted protein engineering to create variants with improved properties. By modifying the amino acid sequences of the active peptides, it may be possible to enhance their potency against specific pathogens or broaden their inhibitory spectrum.

For example, since the BlpDSt peptide is the primary determinant of antimicrobial activity, site-directed mutagenesis could be used to alter its charge, hydrophobicity, or structure to improve its interaction with the cell membranes of target bacteria. Similarly, the enhancer peptides (BlpUSt, BlpESt, BlpFSt) could be engineered to increase their synergistic effect with BlpDSt. The role of the thiol-disulfide oxidase (BlpGSt) in conferring anti-listerial activity highlights the importance of post-translational modifications. Engineering this enzyme or the cysteine residues in the bacteriocin peptides could be another avenue for modifying the activity profile of this compound. nih.govresearchgate.net

Future Research Trajectories for Thermophilin 9

Elucidation of Unknown Mechanisms of Action of Accessory Peptides

Synergistic Interactions: Investigating how the accessory peptides interact with BlpD(St) and with each other at the molecular level is crucial. This could involve studying their binding kinetics and whether they form a multi-peptide complex to exert their enhanced effect.

Target Receptor Identification: Determining if the accessory peptides have their own specific cellular targets or if they facilitate the binding of BlpD(St) to its receptor would provide significant insights.

Membrane Permeabilization: Research could explore whether the accessory peptides contribute to the disruption of the target cell membrane, potentially by altering its fluidity or creating pores, thereby augmenting the action of BlpD(St).

Comprehensive Structural-Functional Studies of Thermophilin 9 Peptides

A thorough understanding of the three-dimensional structures of the individual this compound peptides is fundamental to deciphering their functions. Future research in this area should include:

High-Resolution Structural Determination: Employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the high-resolution structures of BlpD(St), BlpU(St), BlpE(St), and BlpF(St).

Structure-Activity Relationship (SAR) Studies: Once the structures are known, targeted mutagenesis studies can be performed to identify key amino acid residues responsible for antimicrobial activity, synergistic enhancement, and target specificity. This will involve creating peptide variants and assessing their biological activity.

Role of Disulfide Bridges: The blpG(St) gene product, a thiol-disulfide oxidase, is essential for the anti-listerial activity of this compound, suggesting the importance of disulfide bonds in the peptides' structure and function. nih.govresearchgate.netnih.gov Investigating the number and location of these disulfide bridges and their impact on peptide stability and activity is a critical research avenue. The predicted processed forms of the four BacSt peptides contain two cysteine residues, hinting at the potential for disulfide bridge formation. nih.gov

Advanced Genetic Engineering for Optimized Production and Activity

Genetic engineering offers powerful tools to enhance the production and efficacy of this compound. Future research should leverage these techniques to:

Heterologous Expression Systems: The successful transfer of the blpD(St) gene and its immunity gene to Lactococcus lactis demonstrates the feasibility of heterologous production. nih.govresearchgate.net Further research could focus on optimizing expression systems in food-grade organisms for large-scale, cost-effective production of this compound or its individual components.

Promoter Engineering: The transcription of the blp operons is regulated by a quorum-sensing mechanism involving the BlpC(St) peptide. nih.gov Engineering the promoter regions to enhance their strength or to make them inducible by specific, externally added molecules could lead to higher yields of the bacteriocin (B1578144) peptides.

Peptide Engineering: Based on the insights gained from structural-functional studies, genetic engineering can be used to create novel peptide variants with improved properties, such as broader antimicrobial spectra, increased potency, or enhanced stability in different environmental conditions.

Metagenomic and Ecological Studies of this compound's Role in Complex Microbiomes

Understanding the ecological role of this compound in its natural environment and in complex microbial communities is essential for its potential applications. Future research directions include:

Prevalence in Gut Microbiomes: Metagenomic studies have begun to identify the presence of blp gene clusters in the human gut microbiome. nih.gov Further research is needed to determine the prevalence and abundance of this compound-producing strains in diverse human populations and to investigate the correlation between their presence and gut health.

Interspecies Competition: Investigating the competitive advantage conferred by this compound production in complex microbial communities, such as those found in fermented foods or the gastrointestinal tract, will provide insights into its ecological significance. This can be achieved through co-culture experiments and analysis of microbial community dynamics.

Impact on Pathogen Colonization: Research should focus on the ability of this compound to inhibit the growth and colonization of foodborne pathogens like Listeria monocytogenes in real-world scenarios, such as food matrices and model gut systems. researchgate.net This will be crucial for evaluating its potential as a natural food preservative or a probiotic agent.

Table 1: Peptides of the this compound System

Peptide Gene Function
BlpD(St) blpD(St) Primary antimicrobial peptide. nih.govresearchgate.net
BlpU(St) blpU(St) Accessory peptide, enhances antimicrobial activity. nih.govresearchgate.net
BlpE(St) blpE(St) Accessory peptide, enhances antimicrobial activity. nih.govresearchgate.net
BlpF(St) blpF(St) Accessory peptide, enhances antimicrobial activity. nih.govresearchgate.net
BlpC(St) blpC(St) Pheromone precursor for quorum sensing. nih.gov

Table 2: Genes Involved in this compound Production and Regulation

Gene Encoded Protein/Function
blpA(St) ABC transporter component. nih.gov
blpB(St) Accessory protein for secretion. nih.gov
blpH(St) Histidine kinase component of two-component system. nih.gov
blpR(St) Response regulator component of two-component system. nih.gov
blpG(St) Thiol-disulfide oxidase, required for anti-listerial activity. nih.govresearchgate.netnih.gov

List of Compound Names Mentioned in the Article:

BlpA(St)

BlpB(St)

BlpC(St)

BlpD(St)

BlpE(St)

BlpF(St)

BlpH(St)

BlpR(St)

BlpU(St)

this compound

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.